molecular formula C8H10FNO5S B13359586 5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid

5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid

Cat. No.: B13359586
M. Wt: 251.23 g/mol
InChI Key: KBRBQFMCBXAAQY-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid is a synthetic organic compound characterized by its unique structure, which includes an ethoxycarbonyl group, a fluorine atom, a methyl group, and a sulfonic acid group attached to a pyrrole ring

Properties

Molecular Formula

C8H10FNO5S

Molecular Weight

251.23 g/mol

IUPAC Name

5-ethoxycarbonyl-4-fluoro-1-methylpyrrole-3-sulfonic acid

InChI

InChI=1S/C8H10FNO5S/c1-3-15-8(11)7-6(9)5(4-10(7)2)16(12,13)14/h4H,3H2,1-2H3,(H,12,13,14)

InChI Key

KBRBQFMCBXAAQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1C)S(=O)(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Ethoxycarbonyl Group Addition: The ethoxycarbonyl group is typically introduced through esterification reactions using ethyl chloroformate.

    Sulfonation: The sulfonic acid group is added through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate esters or sulfonamides.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonate esters, while reduction can produce sulfonyl derivatives.

Scientific Research Applications

5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the fluorine atom can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-sulfonic acid: Similar structure but lacks the fluorine atom.

    4-Fluoro-1-methyl-1H-pyrrole-3-sulfonic acid: Similar structure but lacks the ethoxycarbonyl group.

    5-(Ethoxycarbonyl)-1-methyl-1H-pyrrole-3-sulfonic acid: Similar structure but lacks the fluorine atom.

Uniqueness

The presence of both the fluorine atom and the ethoxycarbonyl group in 5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid makes it unique compared to its analogs

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